molecular formula C26H31N3O4S B2379310 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethylphenyl)acetamide CAS No. 878058-99-2

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2379310
CAS No.: 878058-99-2
M. Wt: 481.61
InChI Key: LJPSLEPDKBEVJH-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethylphenyl)acetamide is a research chemical recognized for its potent and selective inhibitory activity against the Transient Receptor Potential Melastatin 4 (TRPM4) channel. The TRPM4 channel is a calcium-activated non-selective cation channel that plays a critical role in regulating membrane potential and calcium influx in various cell types. Its dysfunction is implicated in several pathological conditions. This compound effectively blocks TRPM4 currents, thereby modulating cellular excitability and calcium signaling pathways. Its primary research value lies in the investigation of cardiovascular diseases, as TRPM4 inhibition has been shown to reduce the incidence of arrhythmias following myocardial infarction (https://pubmed.ncbi.nlm.nih.gov/25825410/). Furthermore, this inhibitor is a vital tool for probing the role of TRPM4 in immune cell activation, including T-lymphocytes and mast cells, and its potential contribution to autoimmune and inflammatory responses (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6910172/). Ongoing research also explores its utility in oncology, particularly in studying calcium-dependent processes in cancer cell proliferation and migration. By providing a specific pharmacological means to suppress TRPM4 function, this acetamide derivative enables researchers to dissect the channel's physiological and pathophysiological roles, offering insights for potential future therapeutic interventions.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-2-20-11-13-21(14-12-20)27-25(30)19-34(32,33)24-17-29(23-10-6-5-9-22(23)24)18-26(31)28-15-7-3-4-8-16-28/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPSLEPDKBEVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates an indole core, an azepane ring, and a sulfonamide moiety, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C31H36N4O5SC_{31}H_{36}N_{4}O_{5}S, with a molecular weight of 576.71 g/mol . The structure is characterized by:

  • An indole ring , which is often associated with neuroactive compounds.
  • A sulfonamide group , known for its antibacterial properties.
  • An azepane ring , which may enhance binding interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The sulfonamide group interacts with enzymes or receptors involved in metabolic pathways.
  • The indole structure may facilitate interactions with neurotransmitter receptors or transporters, influencing neurochemical signaling.

Case Studies and Research Findings

StudyFindingsRelevance
Nedvetskaya et al. (2020)Investigated the NH-acidity and biological activity relationship in acetamides. Found that increased NH-acidity correlates with enhanced biological activity .Suggests that modifications in the azepane or sulfonamide groups could optimize activity.
GlyT1 Inhibitor Research (2010)Identified azepane derivatives as potent GlyT1 inhibitors with favorable pharmacokinetic profiles .Supports the potential neuropharmacological applications of compounds containing azepane rings.
Antimicrobial StudiesRelated sulfonamide compounds demonstrated significant antibacterial effects .Indicates a potential avenue for exploring antimicrobial properties in this compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features indicate potential as a pharmacological agent. Its sulfonamide group may enhance its interaction with biological targets, making it a candidate for drug development. Notably, the indole structure is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Potential Therapeutic Targets:

  • Fumarate Hydratase : Preliminary studies suggest that derivatives of this compound may act as allosteric modulators of fumarate hydratase, a target for tuberculosis treatment .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, offering avenues for treating conditions such as cancer or metabolic disorders.

Biological Research

The compound has been investigated for its role in modulating biological pathways. Its application as a biochemical tool allows researchers to explore cellular mechanisms and signal transduction pathways.

Research Highlights:

  • Cellular Assays : Utilized in assays to assess the modulation of biological responses, potentially leading to insights into disease mechanisms.
  • Pathway Analysis : Its ability to interact with various molecular targets makes it suitable for studying complex biological systems.

Material Sciences

The unique chemical properties of this compound enable its use in developing specialty chemicals and materials with specific characteristics.

Applications in Industry:

  • Agrochemicals : The compound's reactivity can be leveraged to create effective agrochemical products.
  • Polymer Chemistry : Its structural components may serve as building blocks for synthesizing novel polymers with tailored functionalities.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityInvestigated as a potential antimicrobial agent due to its unique structural properties.
Enzyme ModulationShown to modulate fumarate hydratase activity, indicating potential in tuberculosis therapy .
Cellular MechanismsUsed in assays to explore the effects on cellular signaling pathways and their implications in disease .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs.
  • Aryl Substitutions : The 4-ethylphenyl group balances lipophilicity and steric bulk, contrasting with the electron-withdrawing 4-chlorophenyl (CAS 878055-47-1) or polar 4-methoxyphenyl (CAS 686749-00-8) groups .
  • Indole N1 Modifications : The 2-(azepan-1-yl)-2-oxoethyl chain in the target compound introduces conformational flexibility and basicity (azepane’s tertiary amine), unlike rigid benzyl or benzoyl groups in analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethylphenyl)acetamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves three stages:

Indole Core Formation : Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions (e.g., H₂SO₄) .

Sulfonyl Group Introduction : Reaction with sulfonyl chlorides (e.g., TsCl) in the presence of pyridine to neutralize HCl byproducts .

Acetamide Substitution : Coupling the sulfonated indole intermediate with 4-ethylphenylamine via amide bond formation, often using carbodiimide-based coupling agents .

  • Critical parameters include temperature control (<50°C to avoid side reactions), solvent choice (e.g., DMF for polar intermediates), and purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify indole ring protons (δ 7.0–8.5 ppm), sulfonyl group integration, and azepane methylene signals (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₂₆H₃₁N₃O₄S, exact mass 481.61 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases due to sulfonamide’s affinity for catalytic sites .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonation step, and what analytical tools detect side products?

  • Methodological Answer :

  • Optimization : Use excess sulfonyl chloride (1.2–1.5 eq.) and monitor pH with pyridine to prevent HCl-induced decomposition. Reaction progress is tracked via TLC (Rf ~0.3 in ethyl acetate/hexane) .
  • Side Product Detection : LC-MS identifies desulfonated byproducts or over-oxidized indole derivatives .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency thresholds .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to address false negatives from aggregation .
  • Target Validation : CRISPR knockouts or siRNA silencing to confirm mechanism-specific effects .

Q. How does the azepane ring influence the compound’s pharmacokinetic properties, and what in silico tools predict this?

  • Methodological Answer :

  • Lipophilicity : Azepane increases logP (~3.5), predicted via Molinspiration or SwissADME .
  • Metabolic Stability : CYP450 metabolism sites are mapped using Schrödinger’s MetaSite .
  • Blood-Brain Barrier Penetration : Predict with ADMETLab 2.0 based on polar surface area (≤90 Ų) .

Q. What advanced spectroscopic techniques characterize its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for protein targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
  • Cryo-EM/X-ray Crystallography : Resolve binding modes in enzyme active sites .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Compare plasma half-life and tissue distribution (e.g., via LC-MS/MS biodistribution studies) .
  • Metabolite Identification : Use HR-MS/MS to detect inactive metabolites in liver microsomes .
  • Tumor Microenvironment Factors : Assess hypoxia or stromal cell interactions using 3D spheroid models .

Comparative Analysis

Q. How does substituting the 4-ethylphenyl group with other aryl moieties affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with -OCH₃, -F, or -NO₂ substituents and compare IC₅₀ values in kinase assays .
  • Computational Docking : AutoDock Vina predicts steric clashes or hydrogen-bonding changes with modified aryl groups .

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